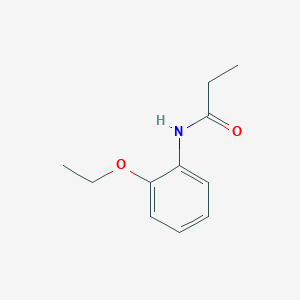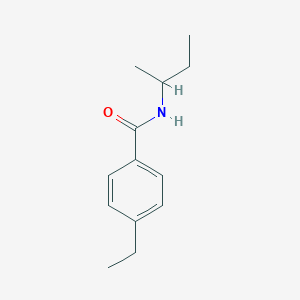
(4-(2,3-Diméthylphényl)pipérazin-1-yl)(4-méthylpipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a piperidine ring substituted with a methyl group, connected through a methanone linkage.
Applications De Recherche Scientifique
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with the 2,3-dimethylphenyl group using appropriate reagents and conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and substituted with a methyl group.
Coupling Reaction: The final step involves coupling the substituted piperazine and piperidine rings through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Synthesis: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen functionalities.
Reduction: Using reducing agents to remove oxygen functionalities or add hydrogen.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Mécanisme D'action
The mechanism of action of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2,3-Dimethylphenyl)piperazin-1-yl)-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-7-9-21(10-8-15)19(23)22-13-11-20(12-14-22)18-6-4-5-16(2)17(18)3/h4-6,15H,7-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTBGZLEFOOMEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 5-[(4-ethylbenzoyl)amino]isophthalate](/img/structure/B501482.png)





![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)


